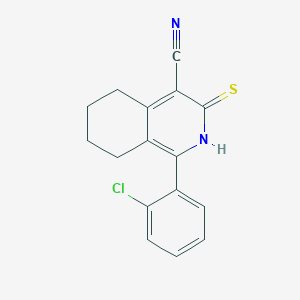
1-(2-氯苯基)-3-巯基-5,6,7,8-四氢异喹啉-4-腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "1-(2-Chlorophenyl)-3-sulfanyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile" is a chemically synthesized molecule that belongs to the tetrahydroisoquinoline family. This family of compounds is known for its diverse biological activities and potential applications in medicinal chemistry. The presence of a sulfanyl group and a chlorophenyl ring in the molecule suggests that it may exhibit unique physical, chemical, and biological properties.
Synthesis Analysis
The synthesis of related tetrahydroisoquinoline derivatives often involves multicomponent reactions, as seen in the synthesis of substituted 2-(alkylsulfanyl)-4-[furan-2-yl-(or thiophen-2-yl)]-5,6,7,8-tetrahydroquinoline-3-carbonitriles . These reactions typically include the condensation of aldehydes with cyanoethanethioamide and other reagents, such as pyrrolidine derivatives and alkyl halides. The precise synthesis method for the compound is not detailed in the provided papers, but it is likely to follow similar multicomponent synthetic strategies.
Molecular Structure Analysis
The molecular structure of tetrahydroisoquinoline derivatives can be complex, with non-planar cyclohexene rings and various substituents extending from the core structure. For example, a related compound with a tetrahydroisoquinoline unit has been described to have two 4-chlorophenyl groups extending from one side and hydroxyl and acetyl groups from the opposite side . Such structural features are crucial for the compound's interactions and biological activities.
Chemical Reactions Analysis
Tetrahydroisoquinoline derivatives can undergo various chemical reactions, including nucleophilic substitution reactions. For instance, 1-amino-5-morpholino-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carbonitrile can be converted into chloro-acetylamino derivatives and react with different amines to yield a variety of heterocyclic compounds . These reactions are indicative of the reactivity of the tetrahydroisoquinoline core and its potential for chemical modifications.
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydroisoquinoline derivatives can be studied using various spectroscopic and thermodynamic techniques. For example, the conductance and solvent behavior of a related compound, 6-(4-chlorophenyl)-1,2,3,4-tetrahydro-2,4-dioxopyrimidine-5-carbonitrile, were investigated in a dimethyl sulphoxide-water mixture at different temperatures . Such studies provide insights into the interactions between the compound and solvents, which are essential for understanding its behavior in biological systems. Additionally, thermodynamic studies can reveal the spontaneity of reactions and the structure-breaking effects between solute and solvent .
科学研究应用
合成与结构分析
层状菌素化合物的合成:像本化合物一样的四氢异喹啉-1-腈被用作合成层状菌素 G 三甲醚和层状菌素 U 等化合物的原料。这些合成涉及引入酸敏感保护基团,这比经典方法(如 Bischler-Napieralski 反应 (Liermann & Opatz, 2008))具有显著优势。
杂环设计中的 X 射线映射:与本化合物密切相关的基于四氢喹啉-3-腈的化合物已使用单晶 X 射线衍射进行了结构研究。这种方法对于了解分子结构和设计三环杂环至关重要 (Mazina 等,2004)。
化学合成与应用
嘧啶喹啉衍生物的简便合成:四氢喹啉-3-腈化合物被合成并用于研究其对各种化学品的反应性。这些化合物还具有抗菌活性,表明在药物中具有潜在应用 (Elkholy & Morsy, 2006)。
杀虫剂的合成:已合成了一系列与查询化学物质相似的四氢异喹啉,并评估了其对棉蚜等农业害虫的毒理活性。这表明在害虫防治中具有潜在应用 (Bakhite 等,2022)。
电子和光学性质
- 光电性质研究:与本化合物密切相关的氢喹啉衍生物已被研究其结构、电子、光学和电荷传输性质。这项研究与在电子应用中开发多功能材料有关 (Irfan 等,2020)。
属性
IUPAC Name |
1-(2-chlorophenyl)-3-sulfanylidene-5,6,7,8-tetrahydro-2H-isoquinoline-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2S/c17-14-8-4-3-7-12(14)15-11-6-2-1-5-10(11)13(9-18)16(20)19-15/h3-4,7-8H,1-2,5-6H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRCZQXMXMILRTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(NC(=S)C(=C2C1)C#N)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-3-sulfanyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

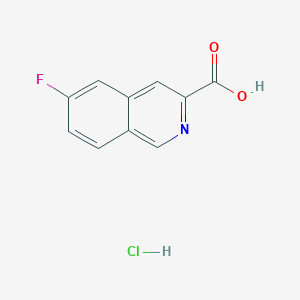
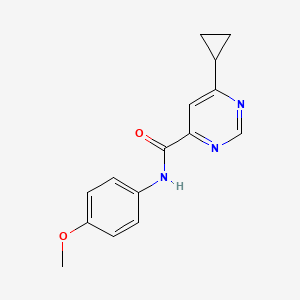


![1-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]piperidin-4-amine](/img/structure/B2518853.png)
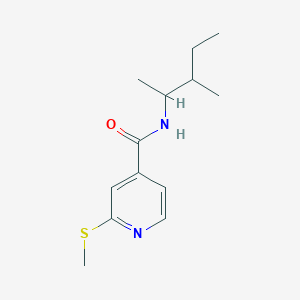
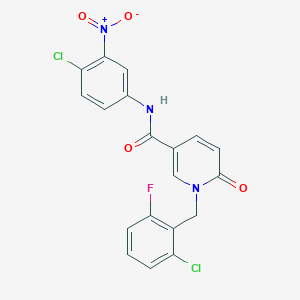
![ethyl 2-{[3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoate](/img/structure/B2518861.png)
![5-Ethyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]thiophene-2-sulfonamide](/img/structure/B2518862.png)
![Spiro[2.4]heptan-6-ylmethanamine](/img/structure/B2518865.png)
![1-[(3Ar,5R,7aS)-5-hydroxy-1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl]-2-chloroethanone](/img/structure/B2518867.png)
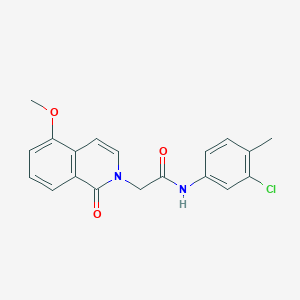
![3,3-Dimethyl-4-[1-(quinoline-3-carbonyl)piperidin-4-yl]azetidin-2-one](/img/structure/B2518869.png)
![Ethyl 2-(5,6-dimethyl-4-oxofuro[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B2518871.png)